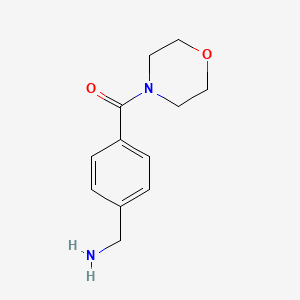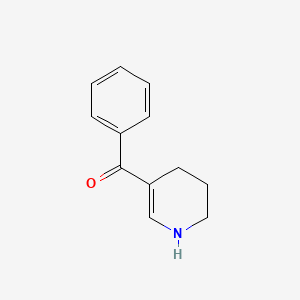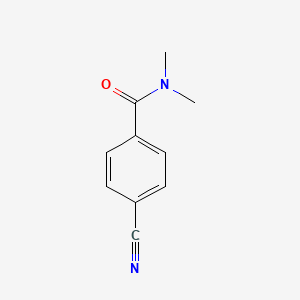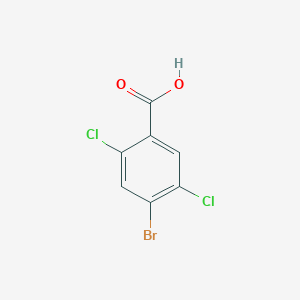
4-Isocyanato-2-methyl-1-nitrobenzene
Overview
Description
4-Isocyanato-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO), a nitro group (-NO2), and a methyl group (-CH3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 4-Isocyanato-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s isocyanate group can potentially interfere with various biochemical processes by reacting with biological molecules containing active hydrogen atoms .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 6410° C and a predicted boiling point of 3050° C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Given its reactivity with compounds containing active hydrogen atoms, it may potentially cause modifications in cellular proteins and other biomolecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the action, efficacy, and stability of this compound. For instance, its reactivity with water and other compounds containing active hydrogen atoms may be influenced by these factors .
Biochemical Analysis
Biochemical Properties
4-Isocyanato-2-methyl-1-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The isocyanate group in this compound is highly reactive and can form covalent bonds with nucleophilic groups such as amines and thiols present in proteins and enzymes. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. For instance, it can inhibit enzyme activity by covalently modifying the active site or other critical regions of the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, by covalently modifying signaling proteins, this compound can disrupt normal cell signaling, leading to altered cellular responses. Additionally, its interaction with transcription factors can affect gene expression, potentially leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic groups in proteins and enzymes, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the site of modification. For example, modification of the active site of an enzyme can lead to its inhibition, while modification of regulatory sites can lead to activation. Additionally, this compound can influence gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained modifications of proteins and enzymes, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in protein and enzyme function, while at higher doses, it can lead to significant alterations in cellular processes. High doses of this compound can be toxic, leading to adverse effects such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. For example, binding to transport proteins can facilitate the movement of this compound across cell membranes, while interactions with intracellular binding proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its location within the cell. For instance, localization to the nucleus can allow this compound to interact with transcription factors and influence gene expression, while localization to the cytoplasm can affect metabolic enzymes and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-methyl-1-nitrobenzene typically involves the nitration of 2-methylphenyl isocyanate. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of the desired compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, making it less reactive towards electrophilic substitution reactions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Amines or alcohols under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated derivatives.
Nucleophilic Addition: Urea derivatives.
Reduction: 4-Isocyanato-2-methyl-1-aminobenzene.
Scientific Research Applications
4-Isocyanato-2-methyl-1-nitrobenzene is utilized in various scientific research applications, including:
Comparison with Similar Compounds
- 4-Isocyanato-2-nitrotoluene
- 2-Isocyanato-4-nitrotoluene
- 4-Isocyanato-3-methyl-1-nitrobenzene
Comparison: 4-Isocyanato-2-methyl-1-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic reactions, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
4-isocyanato-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUBUDCZMYIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585487 | |
| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56021-25-1 | |
| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)







![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)



